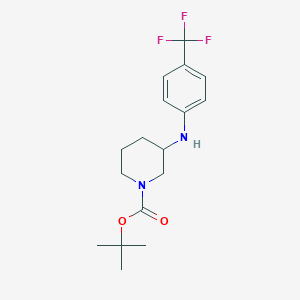

1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine

Description

BenchChem offers high-quality 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-[4-(trifluoromethyl)anilino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-10-4-5-14(11-22)21-13-8-6-12(7-9-13)17(18,19)20/h6-9,14,21H,4-5,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOAWCGGUDAFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462826 | |

| Record name | SBB056086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

816468-50-5 | |

| Record name | SBB056086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

IUPAC name for 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine

An In-Depth Technical Guide to tert-butyl 3-[(4-(trifluoromethyl)phenyl)amino]piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-[(4-(trifluoromethyl)phenyl)amino]piperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its precise chemical identity, structural significance, and strategic applications in the synthesis of complex pharmaceutical agents. This document details a representative synthetic protocol, methods for spectroscopic characterization, and the critical subsequent reaction of Boc deprotection, which unlocks its potential as a versatile intermediate. The guide is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this compound's properties and utility.

Chemical Identity and Physicochemical Properties

The compound commonly referred to as 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine is formally identified under the IUPAC nomenclature system. Understanding the precise nomenclature is critical for unambiguous communication in scientific literature and regulatory documentation.

The correct IUPAC name for this molecule is tert-butyl 3-[(4-(trifluoromethyl)phenyl)amino]piperidine-1-carboxylate .[1] This name systematically describes its three core components: the piperidine heterocycle, the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, and the 4-(trifluoromethyl)phenylamino substituent at the 3-position of the piperidine ring.[1]

Caption: Molecular structure of the title compound.

Table 1: Physicochemical and Registration Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | tert-butyl 3-[(4-(trifluoromethyl)phenyl)amino]piperidine-1-carboxylate | [1] |

| CAS Number | 816468-50-5 | [1] |

| Molecular Formula | C₁₇H₂₃F₃N₂O₂ | [1] |

| Molecular Weight | 344.37 g/mol | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)N1C(C(CC1)NC2=CC=C(C=C2)C(F)(F)F) |[1] |

Strategic Importance in Medicinal Chemistry

The utility of this compound in drug discovery is not accidental; it is a result of the deliberate combination of three structurally significant motifs, each contributing unique and valuable properties to a potential drug candidate.

-

The Piperidine Scaffold: The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2] Its saturated, non-planar structure allows for the precise three-dimensional positioning of substituents, which is critical for selective binding to biological targets. Furthermore, the piperidine nitrogen can be protonated at physiological pH, enhancing aqueous solubility and enabling ionic interactions with receptor sites.[2]

-

The Trifluoromethyl (CF₃) Group: The introduction of fluorine, particularly as a CF₃ group, is a well-established strategy in modern drug design.[3] The CF₃ group is highly electronegative and lipophilic, which can profoundly influence a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often increases the drug's half-life.

-

Binding Affinity: The CF₃ group can engage in favorable interactions within a protein's binding pocket, including dipole-dipole and hydrophobic interactions, thereby enhancing potency.

-

Lipophilicity & Bioavailability: It increases the overall lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance bioavailability.

-

-

The tert-butoxycarbonyl (Boc) Protecting Group: The Boc group is an essential tool in multi-step organic synthesis. Its primary role is to temporarily render the highly nucleophilic piperidine nitrogen unreactive, preventing it from participating in undesired side reactions.[1] Its key advantages are its stability under a wide range of reaction conditions (e.g., basic, hydrogenolytic) and its clean, straightforward removal under acidic conditions, which is often the final step before revealing the active pharmaceutical ingredient (API).[4]

Synthesis and Purification Protocol

While several synthetic routes are possible, a common and reliable method for preparing this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms the crucial C-N bond between the piperidine and aryl moieties.

Caption: Workflow for Buchwald-Hartwig Synthesis.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq)

-

1-bromo-4-(trifluoromethyl)benzene (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

Procedure:

-

Preparation: To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

-

Solvent & Reagents: Add anhydrous toluene, followed by tert-butyl 3-aminopiperidine-1-carboxylate and 1-bromo-4-(trifluoromethyl)benzene via syringe.

-

Reaction: Heat the mixture to 100°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Quench carefully by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[5]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

Expert Insights & Rationale:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high yield.

-

Choice of Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.

-

Ligand Selection: BINAP is a bulky phosphine ligand that stabilizes the palladium center and promotes the reductive elimination step, which forms the desired C-N bond.

-

Purification: Column chromatography is essential to remove unreacted starting materials, catalyst residues, and any byproducts, ensuring the high purity required for subsequent synthetic steps.[5]

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any synthetic workflow. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for structural elucidation.

Table 2: Representative Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - Singlet (~1.4 ppm, 9H) for the Boc group's tert-butyl protons.- Multiplets (1.5-4.0 ppm) for the piperidine ring protons.- Aromatic protons (~6.5-7.5 ppm) showing characteristic splitting for a 1,4-disubstituted benzene ring.- Broad singlet for the N-H proton. |

| ¹³C NMR | - Signal (~28 ppm) for the three equivalent methyl carbons of the Boc group.- Signal (~80 ppm) for the quaternary carbon of the Boc group.- Signals for the piperidine ring carbons.- Aromatic carbon signals, including a quartet for the CF₃-bearing carbon due to C-F coupling.- Signal (~155 ppm) for the carbonyl carbon of the Boc group. |

| ¹⁹F NMR | - A single, sharp singlet in the region typical for a CF₃ group attached to an aromatic ring. |

| HRMS (ESI+) | - Calculation for [M+H]⁺ (C₁₇H₂₄F₃N₂O₂⁺) should match the observed m/z value to within 5 ppm, confirming the molecular formula. |

Note: Exact chemical shifts (ppm) can vary based on the solvent used for analysis. The data presented are hypothetical but based on established chemical principles.

Key Reactions: Boc Deprotection for API Synthesis

The true value of tert-butyl 3-[(4-(trifluoromethyl)phenyl)amino]piperidine-1-carboxylate lies in its role as a protected intermediate. The final step in many synthetic sequences involving this compound is the removal of the Boc group to unmask the secondary amine, which can then be further functionalized.

Caption: Boc deprotection and subsequent functionalization.

Protocol: Acid-Catalyzed Boc Deprotection

Materials:

-

tert-butyl 3-[(4-(trifluoromethyl)phenyl)amino]piperidine-1-carboxylate (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA) (5-10 eq) or 4M HCl in Dioxane

Procedure:

-

Dissolution: Dissolve the Boc-protected starting material in anhydrous DCM in a round-bottom flask.

-

Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Neutralization: Dissolve the resulting residue (the amine salt) in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and generate the free amine.

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected product, which can be used immediately in the next step.

Trustworthiness & Self-Validation:

-

TLC Monitoring: The deprotected amine is significantly more polar than the Boc-protected starting material. A successful reaction will show the disappearance of the starting spot and the appearance of a new spot with a much lower Rf value.

-

Acid Choice: TFA is effective and easily removed in vacuo. 4M HCl in dioxane is another common choice, which often precipitates the product as its hydrochloride salt, facilitating isolation.[6][7]

-

Anhydrous Conditions: While not as critical as in the palladium coupling, using dry solvents can prevent unwanted side reactions, especially if other sensitive functional groups are present.[6]

Conclusion

tert-butyl 3-[(4-(trifluoromethyl)phenyl)amino]piperidine-1-carboxylate is a high-value synthetic intermediate whose structure is purpose-built for modern drug discovery. The strategic combination of a versatile piperidine core, a metabolically robust trifluoromethyl group, and a synthetically crucial Boc protecting group makes it an indispensable tool for accessing novel and complex molecular architectures. The protocols and insights provided in this guide underscore its utility and provide a framework for its effective synthesis, characterization, and application in the development of next-generation therapeutics.

References

- BenchChem. (n.d.). 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine.

- SciELO México. (n.d.). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate.

- BenchChem. (n.d.). Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives.

- ResearchGate. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate.

- PubMed Central (PMC). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- PubMed Central (PMC). (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- PubChem. (n.d.). (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

- ResearchGate. (2025). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.

- Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

- PubChem. (n.d.). tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Synthesis: The Versatile Applications of N-Boc-3-(4-Aminophenyl)piperidine.

- ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery.

- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.

- MDPI. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.

- BLDpharm. (n.d.). tert-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate.

- Pharmaffiliates. (n.d.). (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.

- Journal of Global Trends in Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

- ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines.

- MCE. (n.d.). (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.

- Federal Register. (2022). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical.

- Advanced ChemBlocks. (n.d.). 1-Boc-3-amino-3-trifluoromethylpiperidine.

- precisionFDA. (n.d.). 3-(N-BOC-AMINO)PIPERIDINE.

- BenchChem. (n.d.). 1-Boc-4-(4-fluoro-phenylamino)-piperidine.

Sources

- 1. 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine | 816468-50-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. jgtps.com [jgtps.com]

Molecular structure of 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine

An In-depth Technical Guide to the Molecular Structure of 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and physicochemical properties of tert-butyl 3-[(4-(trifluoromethyl)phenyl)amino]piperidine-1-carboxylate, commonly known as 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine. This compound is a pivotal intermediate in medicinal chemistry, valued for its unique combination of a piperidine scaffold, a Boc protecting group, and a trifluoromethyl-substituted aniline moiety. Through a detailed analysis of synthetic methodologies and spectroscopic characterization techniques, this document serves as an essential resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: A Strategic Building Block in Modern Drug Discovery

The landscape of modern drug discovery is profoundly influenced by the availability of versatile and strategically functionalized molecular building blocks. 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine has emerged as a compound of significant interest due to its intrinsic structural features that are highly sought after in the synthesis of complex pharmaceutical agents.[1][2] The piperidine nucleus is a ubiquitous heterocyclic system found in a vast array of FDA-approved drugs and natural products, prized for its conformational properties and ability to engage with biological targets.[3]

The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[4][5] Furthermore, the tert-butoxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen, enabling selective chemical transformations at other positions of the molecule before its facile removal under acidic conditions.[1][6] This guide will deconstruct the molecular architecture of this key intermediate, providing insights into its synthesis, structural confirmation, and the rationale behind its utility in pharmaceutical research.

Molecular Identity and Physicochemical Characteristics

A precise understanding of a molecule's fundamental properties is the cornerstone of its effective application in synthesis. The key identifiers and properties of 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine are summarized below.

| Property | Value | Source |

| IUPAC Name | tert-butyl 3-[(4-(trifluoromethyl)phenyl)amino]piperidine-1-carboxylate | [1] |

| CAS Registry Number | 816468-50-5 | [1] |

| Molecular Formula | C₁₇H₂₃F₃N₂O₂ | [1] |

| Molecular Weight | 344.37 g/mol | [1] |

The molecule's structure is a composite of three critical functional components:

-

The Piperidine Scaffold : This saturated heterocycle provides a three-dimensional framework that is conformationally restricted, which can be advantageous for optimizing interactions with specific protein binding pockets.[3]

-

The 4-(Trifluoromethyl)phenylamino Group : The electron-withdrawing nature of the CF₃ group modulates the basicity of the aniline nitrogen. This substituent significantly increases the lipophilicity of the molecule, which can improve properties like cell membrane permeability. Moreover, the C-F bond is exceptionally strong, often rendering the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes.[5]

-

The Boc Protecting Group : As a bulky protecting group, the Boc moiety serves two primary functions. First, it deactivates the piperidine nitrogen, preventing its participation in undesired side reactions during synthesis.[1] Second, its steric bulk influences the conformational equilibrium of the piperidine ring and can create a rotational barrier along the N-C(O) amide bond, which can sometimes be observed by NMR spectroscopy.[7]

Caption: .

Synthesis via Reductive Amination: A Field-Proven Protocol

The most direct and widely adopted method for preparing this class of compounds is the reductive amination between a ketone and a primary amine.[8] This strategy is favored for its operational simplicity, high efficiency, and the commercial availability of the starting materials.[9]

Causality of Experimental Choice : The chosen pathway involves the reaction of 1-Boc-3-piperidone with 4-trifluoromethylaniline. The initial step is the formation of a transient iminium ion intermediate, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation. Unlike harsher reagents like sodium borohydride, NaBH(OAc)₃ is a mild and selective hydride donor that is particularly effective for reducing iminium ions in the presence of carbonyl groups.[8][10] It does not readily reduce the starting ketone, thus minimizing side reactions and maximizing the yield of the target product.

Caption: Workflow for the synthesis via reductive amination.

Experimental Protocol: Reductive Amination

-

Reaction Setup : To a solution of 1-Boc-3-piperidone (1.0 eq) in 1,2-dichloroethane (DCE), add 4-trifluoromethylaniline (1.05 eq).

-

Iminium Formation : Stir the mixture at room temperature for 1-2 hours. A catalytic amount of acetic acid can be added to facilitate the formation of the iminium intermediate.

-

Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any mild exotherm.

-

Reaction Completion : Allow the reaction to stir at room temperature overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.[6]

-

Work-up : Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with ethyl acetate or dichloromethane.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the pure 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine.

Comprehensive Structural Elucidation

Confirming the molecular structure of the synthesized compound requires a multi-faceted analytical approach. Each technique provides complementary information, leading to an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[11] For 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR : This technique provides information about the chemical environment of protons. The spectrum will show distinct signals for the aromatic protons, the piperidine ring protons, the N-H proton, and the nine equivalent protons of the tert-butyl group on the Boc protector. The piperidine region will be complex due to overlapping signals and diastereotopicity, but 2D NMR techniques like COSY can help establish connectivity.

-

¹³C NMR : The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals include the carbonyl carbon of the Boc group (~155 ppm), the aromatic carbons (110-150 ppm), the CF₃ carbon (a quartet due to C-F coupling), and the aliphatic carbons of the piperidine ring and the Boc group.

-

¹⁹F NMR : This is a highly sensitive technique for fluorine-containing compounds.[12] The spectrum will show a single sharp resonance for the three equivalent fluorine atoms of the CF₃ group, confirming its presence.

Predicted NMR Data Summary

| Group | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Key Correlations (HMBC) |

| Boc (C(CH₃)₃) | ~1.45 (s, 9H) | ~28.4 (3C), ~80.0 (1C) | Boc protons to Boc quaternary and carbonyl carbons |

| Boc (C=O) | - | ~154.7 | - |

| Piperidine (CH₂) | 1.5 - 3.8 (m, 8H) | 30 - 55 (multiple peaks) | Piperidine protons to adjacent piperidine carbons |

| Piperidine (CH-N) | ~3.9 (m, 1H) | ~50-55 | CH-N proton to aromatic C1' |

| Aniline (NH) | ~4.2 (br s, 1H) | - | NH proton to C3 of piperidine and C1' of aryl ring |

| Aromatic (CH) | 6.6-7.5 (d, 2H; d, 2H) | 112-127 (multiple peaks) | Aromatic protons to CF₃ carbon |

| Aromatic (C-N) | - | ~149 | - |

| Aromatic (C-CF₃) | - | ~122 | - |

| Trifluoromethyl (CF₃) | - | ~124 (q, ¹JCF ≈ 272 Hz) | - |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation patterns, further confirming its identity.

-

Molecular Ion Peak : Using electrospray ionization (ESI), the compound is expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 345.18.[13] High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.[11]

-

Key Fragmentation : A characteristic fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group (-57 Da) or isobutylene (-56 Da), followed by the loss of CO₂ (-44 Da). The loss of the entire Boc group (-101 Da) is also a common and diagnostic fragmentation.[14]

Conclusion: An Indispensable Tool for the Medicinal Chemist

1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine is more than just a chemical compound; it is a carefully designed molecular tool. Its structure is a convergence of features—a conformationally defined scaffold, a metabolically robust functional group, and a versatile protecting group—that address common challenges in drug design. The reliable synthesis via reductive amination and the straightforward characterization using standard spectroscopic methods make it an accessible and valuable intermediate for laboratories focused on creating the next generation of therapeutics. This guide has provided a foundational understanding of its molecular structure, empowering researchers to leverage its full potential in their synthetic endeavors.

References

- Benchchem. (n.d.). 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine.

- Benchchem. (n.d.). 1-Boc-4-(4-fluoro-phenylamino)-piperidine.

- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC.

- Benchchem. (n.d.). Synthesis routes of 1-Boc-4-(4-fluoro-phenylamino)-piperidine.

- ChemRxiv. (n.d.). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study.

- PubMed. (n.d.). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis.

- Benchchem. (n.d.). 1-Boc-3-trifluoromethyl-piperidin-4-one.

- JoVE. (n.d.). Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines.

- Journal of Materials and Environmental Science. (n.d.). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method.

- ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.

- Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).

- National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.

- ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery.

- Tocris. (n.d.). Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline.

- MedchemExpress.com. (n.d.). Piperidine-C2-piperazine-Boc | PROTAC Linker.

- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- ACS Publications. (n.d.). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

- Google Patents. (n.d.). CN106543107A - A kind of synthetic method of 1 BOC piperazines.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Versatile Applications of N-Boc-3-(4-Aminophenyl)piperidine.

- Benchchem. (n.d.). Technical Support Center: Synthesis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine.

- PubMed. (2020). Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides.

- Fluorochem. (n.d.). 4-N-Boc-Amino-piperidine.

- Journal of Global Trends in Pharmaceutical Sciences. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

- ResearchGate. (n.d.). Reductive Amination with [ 11 C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines.

- Advanced ChemBlocks. (n.d.). 1-Boc-3-amino-3-trifluoromethylpiperidine.

- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.

- PubMed. (2003). New Designer Drug 1-(3-trifluoromethylphenyl) Piperazine (TFMPP): Gas chromatography/mass Spectrometry and Liquid chromatography/mass Spectrometry Studies on Its Phase I and II Metabolism and on Its Toxicological Detection in Rat Urine.

- ChemicalBook. (n.d.). 1-N-Boc-4-(Phenylamino)piperidine synthesis.

- National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC.

- PubChem. (n.d.). tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate.

Sources

- 1. 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine | 816468-50-5 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Boc-3-trifluoromethyl-piperidin-4-one | 1159983-77-3 | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Boc-4-(4-fluoro-phenylamino)-piperidine | 288573-56-8 | Benchchem [benchchem.com]

- 10. "Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-ha" by Christopher Alexander Wilhelmsen [surface.syr.edu]

- 11. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-N-Boc-4-(Phenylamino)piperidine synthesis - chemicalbook [chemicalbook.com]

- 14. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Interplay of Lipophilicity and Metabolic Stability in Fluorinated Piperidines

Executive Summary: The piperidine ring is a cornerstone of modern medicinal chemistry, gracing the structures of numerous blockbuster drugs.[1] Its success, however, is often tempered by challenges in achieving an optimal balance of physicochemical properties and metabolic stability. Strategic fluorination of the piperidine scaffold has emerged as a powerful tactic to overcome these hurdles.[2][3][4] This guide provides an in-depth analysis of how the introduction of fluorine—a small atom with a profound impact—can be used to rationally modulate two critical drug-like properties: lipophilicity and metabolic stability.[3][5][6] By dissecting the underlying mechanisms and providing field-proven experimental protocols, this document serves as a technical resource for researchers and drug development professionals aiming to harness the full potential of fluorinated piperidines in their discovery programs.

Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry

The piperidine motif is a privileged scaffold due to its ability to provide a three-dimensional framework that can effectively orient substituents to interact with biological targets while often maintaining favorable properties like aqueous solubility.[1] However, the parent scaffold is not without its liabilities. The basic nitrogen atom and the aliphatic C-H bonds represent potential sites for metabolic attack by cytochrome P450 (CYP) enzymes, and its overall property profile may not be ideal for a given therapeutic target.[1][7]

Fluorine has become an indispensable tool in the medicinal chemist's arsenal for its ability to fine-tune molecular properties.[2][8] Its unique characteristics—high electronegativity, small steric footprint, and the exceptional strength of the carbon-fluorine (C-F) bond—allow for subtle yet significant modifications.[6][9][10] When applied to the piperidine ring, fluorination can profoundly influence the molecule's acidity (pKa), lipophilicity (logP/logD), conformational preference, and resistance to metabolic degradation.[2][4][11] The central thesis of this guide is that a deep, mechanistic understanding of these effects enables a more rational and efficient approach to drug design, moving beyond serendipitous discovery to predictable optimization.

Section 1: Quantifying and Controlling the Impact of Fluorination on Lipophilicity

Lipophilicity is a master variable in drug discovery, governing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For an ionizable scaffold like piperidine, this property is intimately linked to the basicity of the nitrogen atom.

The Fundamentals: logP, logD, and pKa

-

logP is the logarithm of the partition coefficient of a neutral compound between octanol and water, representing its intrinsic lipophilicity.

-

pKa is the acid dissociation constant, which for the piperidine nitrogen, dictates the degree of ionization at a given pH.

-

logD is the distribution coefficient at a specific pH (typically physiological pH 7.4) and is the most relevant measure for basic compounds like piperidines, as it accounts for the partitioning of both the ionized (hydrophilic) and neutral (lipophilic) species.

Fluorination impacts both the intrinsic lipophilicity and the pKa, making its effect on logD a composite of these two factors.

Fluorine's Inductive Effect on Piperidine Basicity (pKa)

The potent electron-withdrawing nature of fluorine significantly influences the electron density of the piperidine ring. When placed on the ring, a fluorine atom will lower the pKa of the nitrogen, making it less basic.[6] This effect is primarily inductive and its magnitude is highly dependent on the position of the fluorine atom relative to the nitrogen.

-

Causality: The closer the fluorine atom is to the nitrogen (e.g., 2-position vs. 4-position), the stronger the inductive pull on the nitrogen's lone pair of electrons. This makes the lone pair less available to accept a proton, thereby lowering the basicity.

Table 1: Positional Impact of Monofluorination on Piperidine pKa

| Compound | Substitution Position | Typical pKa | Change vs. Piperidine |

| Piperidine | - | ~11.2 | - |

| 2-Fluoropiperidine | C-2 | ~9.5 | ↓ 1.7 |

| 3-Fluoropiperidine | C-3 | ~10.5 | ↓ 0.7 |

| 4-Fluoropiperidine | C-4 | ~10.8 | ↓ 0.4 |

Note: These are representative values; exact pKa depends on the full molecular context.

The Direct Contribution of Fluorine to Lipophilicity

While fluorine is highly electronegative, the replacement of a C-H bond with a C-F bond often increases molecular lipophilicity.[2][9] This can seem counterintuitive but is explained by the fact that the C-F bond is poorly polarizable and can increase the hydrophobic surface area of a molecule.[11] However, the overall effect on logP or logD can be complex, as gem-difluorination or strategic placement can sometimes lead to a decrease in lipophilicity depending on the molecular context.[12]

Table 2: Representative Changes in logP/logD with Piperidine Fluorination

| Parent Compound | Fluorination Pattern | ΔlogP (approx.) | Key Insight |

| N-Benzylpiperidine | 4-Fluoro | +0.3 to +0.5 | Single fluorine generally increases lipophilicity.[2] |

| N-Benzylpiperidine | 4,4-Difluoro | +0.1 to +0.3 | Gem-difluorination can have a less additive effect. |

| N-Acylpiperidine | 3,3-Difluoro | -0.2 to +0.1 | Effect is highly context-dependent.[12] |

Experimental Protocol: High-Throughput logD Determination by HPLC

A robust and efficient method for measuring logD is crucial for guiding structure-activity relationships (SAR). Reverse-phase high-performance liquid chromatography (RP-HPLC) is a field-proven technique for this purpose.[13][14]

Causality Behind the Method: The principle lies in correlating a compound's retention time on a hydrophobic stationary phase (like C18) with its lipophilicity. The mobile phase is an aqueous buffer/organic solvent mixture. More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. By running a set of standards with known logD values, a calibration curve can be generated to determine the logD of unknown compounds.[15]

Step-by-Step Protocol:

-

System Preparation:

-

Column: Use a high-quality C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Prepare an aqueous buffer at the desired pH (e.g., 7.4 for physiological logD).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Calibration Standards: Prepare a stock solution of 5-10 compounds with well-established logD₇.₄ values spanning the expected range (e.g., logD 0 to 5).

-

-

Calibration Run:

-

Inject the mixture of calibration standards.

-

Run a fast gradient (e.g., 5% to 95% B in 5 minutes).

-

Record the retention time (tᵣ) for each standard.

-

Plot the known logD₇.₄ values against their corresponding tᵣ to generate a linear calibration curve.

-

-

Sample Analysis:

-

Prepare test compounds in a suitable solvent (e.g., DMSO) at a concentration of ~10 mM, then dilute into the mobile phase.

-

Inject the test compounds under the identical HPLC conditions used for the calibration.

-

Record the retention time (tᵣ) for each test compound.

-

-

Data Calculation:

-

Using the linear equation from the calibration curve (y = mx + c, where y = logD and x = tᵣ), calculate the logD₇.₄ for each test compound from its retention time.

-

Self-Validation: The integrity of each run is validated by the linearity of the calibration curve (R² > 0.98) and the inclusion of a quality control (QC) standard with a known logD, which must fall within a predefined acceptance range.

Caption: Workflow for HPLC-based logD determination.

Section 2: Enhancing Metabolic Stability via Strategic Fluorination

A primary goal in drug optimization is to minimize metabolic clearance to ensure adequate drug exposure and half-life. The aliphatic nature of the piperidine ring makes it susceptible to oxidative metabolism by CYP enzymes.

The Metabolic Landscape of Piperidines

CYP-mediated metabolism is a major clearance pathway for many piperidine-containing drugs.[16] The most common metabolic "soft spots" include:

-

N-dealkylation: If the piperidine nitrogen is substituted (e.g., with a methyl or benzyl group), oxidation of the carbon alpha to the nitrogen is a very common pathway, often catalyzed by CYP3A4 and CYP2D6.[16][17]

-

Ring Hydroxylation: Oxidation of C-H bonds on the piperidine ring itself, typically at the 3- or 4-position, leading to hydroxylated metabolites.

-

Ring Opening: More complex pathways can lead to the opening of the piperidine ring.[7]

Caption: Common CYP450-mediated metabolic pathways for piperidines.

Fluorine as a Metabolic Shield

Strategic fluorination is a highly effective method for blocking metabolic soft spots.[9][18]

Mechanism of Action: The high bond dissociation energy of the C-F bond (typically >109 kcal/mol) makes it resistant to the hydrogen atom abstraction step that initiates CYP-mediated oxidation.[18] By replacing a metabolically labile C-H bond with a robust C-F bond, that site is effectively "shielded" from attack.[2][9][19]

-

Causality: If metabolite identification studies show that a specific position on the piperidine ring (e.g., the 4-position) is a primary site of hydroxylation, installing a fluorine atom at that position is a rational strategy to block this pathway. This can significantly increase the metabolic half-life of the compound.[2] It is important to be aware, however, of the potential for "metabolic switching," where blocking the primary site may unmask a secondary, previously minor, metabolic pathway.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

The human liver microsomal (HLM) stability assay is the industry-standard initial screen to assess a compound's susceptibility to Phase I metabolism.[20][21]

Causality Behind the Method: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[20] By incubating a test compound with microsomes in the presence of the necessary cofactor (NADPH), one can measure the rate of metabolism by monitoring the disappearance of the parent compound over time.[20][21] This rate is used to calculate key parameters like in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Step-by-Step Protocol:

-

Reagent Preparation:

-

Test Compound: 1 µM final concentration (prepared from a 10 mM DMSO stock).

-

Microsomes: Pooled human liver microsomes, thawed on ice. Final protein concentration of 0.5 mg/mL.

-

Cofactor: An NADPH-regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH itself.

-

Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

-

-

Incubation:

-

Pre-warm a solution of microsomes and test compound in buffer to 37°C.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.

-

At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching:

-

Immediately stop the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard (for LC-MS analysis).

-

-

Sample Processing & Analysis:

-

Vortex and centrifuge the quenched samples to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.

-

Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

-

-

Data Analysis:

-

Plot the natural logarithm of the percent remaining parent compound versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate half-life: t₁/₂ = 0.693 / k

-

Calculate intrinsic clearance: Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL protein)

-

Self-Validating System: This protocol is inherently self-validating through the mandatory inclusion of controls:

-

Negative Control (-NADPH): A parallel incubation without the cofactor ensures that compound disappearance is due to enzymatic metabolism and not chemical instability.

-

Positive Control: A compound with a known, moderate-to-high clearance rate (e.g., Verapamil, Testosterone) is run alongside the test compounds to confirm the metabolic activity of the microsomal batch.

Table 3: Impact of Fluorination on Microsomal Stability (Illustrative Data)

| Compound ID | Structure Modification | In Vitro t₁/₂ (min, HLM) | Clᵢₙₜ (µL/min/mg) |

| Lead-01 | 4-H (Parent) | 12 | 115.5 |

| Lead-01-F | 4-F | 45 | 30.8 |

| Lead-01-F2 | 4,4-di-F | > 60 | < 23.1 |

Note: HLM = Human Liver Microsomes.

Section 3: The Synergy and Trade-offs: A Unified Design Strategy

The true power of fluorination lies in understanding that its effects on lipophilicity and metabolic stability are not independent. A single fluorine atom can simultaneously alter pKa, logD, and metabolic fate. This creates a multi-parameter optimization challenge that requires a holistic design strategy.

Case Study Analysis: Balancing Properties

Consider a hypothetical lead compound, an N-alkylated 4-arylpiperidine, with good potency but two key liabilities: high lipophilicity (logD = 4.5) leading to poor solubility, and rapid metabolic clearance at the 4-position of the piperidine ring (t₁/₂ = 10 min).

Table 4: A Multi-Parameter Optimization Matrix

| Compound | Modification | pKa | logD (pH 7.4) | t₁/₂ (min) | Target Potency (IC₅₀) | Rationale / Outcome |

| Parent | 4-H | 10.5 | 4.5 | 10 | 5 nM | High lipophilicity, metabolically labile. |

| Analog 1 | 4-F (axial) | 10.1 | 4.7 | 55 | 6 nM | Success: Stability dramatically improved. Lipophilicity slightly increased but pKa drop helps solubility. Potency retained. |

| Analog 2 | 4,4-di-F | 9.8 | 4.4 | > 60 | 45 nM | Trade-off: Excellent stability, reduced lipophilicity. However, the significant pKa drop and/or conformational change negatively impacted target binding. |

| Analog 3 | 3-F | 10.0 | 4.6 | 12 | 8 nM | Failure: Did not block the key metabolic site (4-position). Minimal impact on properties. |

This matrix demonstrates that the 4-monofluorinated analog provides the best overall balance of properties, successfully addressing the metabolic liability without compromising potency or excessively increasing lipophilicity.

A Logic Diagram for Rational Fluorination Strategy

To guide the decision-making process, a logical workflow can be employed. This ensures that fluorination is used as a precise tool rather than a speculative modification.

Caption: A decision-making flowchart for rational fluorination.

Conclusion

The strategic incorporation of fluorine into the piperidine scaffold is a nuanced yet powerful approach in modern drug discovery. It offers a validated method to systematically address common liabilities related to metabolic stability and physicochemical properties. By understanding the fundamental principles—the inductive effects on pKa, the direct contributions to lipophilicity, and the C-F bond's resistance to oxidative cleavage—researchers can move from a trial-and-error approach to a predictive, rational design paradigm. The key to success is a holistic evaluation, recognizing that every modification creates a cascade of effects. By employing robust, self-validating in vitro assays for logD and metabolic stability, project teams can efficiently navigate the complex optimization landscape and accelerate the journey from a promising lead to a viable drug candidate.

References

- Müller, C., Chetcuti-Pallavicini, G. (2020). Fluorination in modern drug discovery. Chemical Reviews, 120(22), 15738-87.

-

Pal, R. K., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1282, 135188. [Link]

-

Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

-

Zhegrova, S., et al. (2019). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 25(52), 12159-12166. [Link]

-

Lu, C., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 617-621. [Link]

-

He, J., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11411-11417. [Link]

-

Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(17), 5477. [Link]

-

Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

-

Obach, R. S., et al. (2007). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Pharmaceutical Research, 24(7), 1345-1355. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

-

Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

-

Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 57(19), 7117-7130. [Link]

-

Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Acena, J. L. (2016). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 7(7), 657–662. [Link]

-

Grygorenko, O. O., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry, 86(17), 11699-11710. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 11. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 21. nuvisan.com [nuvisan.com]

Methodological & Application

Application Note & Protocol: Synthesis of 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for targeting a wide array of biological targets. The specific derivative, 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine, is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the Boc-protecting group allows for selective manipulation of the piperidine nitrogen.

This document provides a detailed, field-proven protocol for the synthesis of 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine via reductive amination, a robust and scalable method for the formation of carbon-nitrogen bonds.[2] An alternative approach utilizing the Buchwald-Hartwig amination will also be discussed, offering flexibility depending on available starting materials and laboratory capabilities.

Synthetic Strategy: A Tale of Two Aminations

The primary challenge in synthesizing the target molecule is the formation of the C-N bond between the piperidine ring and the aniline derivative. Two powerful and widely adopted methods in modern organic synthesis are particularly well-suited for this transformation: Reductive Amination and Buchwald-Hartwig Amination.

Primary Recommended Protocol: Reductive Amination

This approach involves the reaction of a ketone (1-Boc-3-piperidone) with a primary amine (4-trifluoromethylaniline) to form an intermediate imine, which is then reduced in situ to the desired amine. This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate.

Causality of Experimental Choices:

-

1-Boc-3-piperidone as the starting material: The Boc (tert-butoxycarbonyl) group is an excellent choice for protecting the piperidine nitrogen. It is stable to a wide range of reaction conditions, yet can be readily removed under acidic conditions. The ketone at the 3-position is the key functionality for the reductive amination.[3][4]

-

Sodium triacetoxyborohydride (STAB) as the reducing agent: STAB is a mild and selective reducing agent, particularly effective for the reduction of imines in the presence of ketones.[5][6][7][8][9] Its lower reactivity compared to other borohydrides like sodium borohydride or sodium cyanoborohydride minimizes side reactions, such as the reduction of the starting ketone.

-

Dichloromethane (DCM) as the solvent: DCM is a common solvent for reductive aminations as it is relatively non-polar, aprotic, and effectively solubilizes the reactants.

Alternative Strategy: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[10][11][12] This method is exceptionally versatile and has a broad substrate scope. In this context, it would involve the coupling of 1-Boc-3-aminopiperidine with an aryl halide such as 4-bromo-1-(trifluoromethyl)benzene.

Causality of Experimental Choices:

-

Palladium catalyst and ligand: The choice of palladium precursor (e.g., Pd2(dba)3) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is crucial for the efficiency of the catalytic cycle.[11][13] These ligands promote the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the desired product.

-

Base: A non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the amine and facilitate the catalytic cycle.

-

Anhydrous and inert conditions: The Buchwald-Hartwig reaction is sensitive to oxygen and moisture, necessitating the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Primary Protocol: Reductive Amination of 1-Boc-3-piperidone

This protocol details the synthesis of 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine from 1-Boc-3-piperidone and 4-trifluoromethylaniline.

| Reagent/Material | Grade | Supplier | Notes |

| 1-Boc-3-piperidone | ≥95% | Commercially Available | |

| 4-(Trifluoromethyl)aniline | ≥98% | Commercially Available | Toxic, handle with care.[14][15] |

| Sodium triacetoxyborohydride (STAB) | ≥95% | Commercially Available | Moisture sensitive.[7][8] |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | |

| Acetic Acid | Glacial | Commercially Available | Used as a catalyst. |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||

| Brine | Prepared in-house | ||

| Anhydrous Magnesium Sulfate | Commercially Available | ||

| Ethyl Acetate | Reagent Grade | Commercially Available | For extraction and chromatography. |

| Hexanes | Reagent Grade | Commercially Available | For chromatography. |

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-Boc-3-piperidone (1.0 eq).

-

Addition of Reactants: Dissolve the ketone in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. Add 4-(trifluoromethyl)aniline (1.05 eq) to the solution, followed by glacial acetic acid (0.1 eq).

-

Stirring and Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.

-

Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).

-

Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Stir vigorously for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[16][17][18]

Caption: Workflow for the synthesis of 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine via reductive amination.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

4-(Trifluoromethyl)aniline: This compound is toxic if swallowed or inhaled and can cause serious eye damage.[14][15] Avoid inhalation of vapors and contact with skin and eyes.

-

Sodium triacetoxyborohydride (STAB): STAB is a water-reactive compound that can release flammable gases upon contact with water.[5][6][7][8][9] Handle in a dry environment and store under inert gas if possible.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Characterization Data (Expected)

The following is a list of expected characterization data for the final product. Actual results may vary slightly.

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the Boc group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.5-3.5 ppm), and aromatic protons (doublets, ~6.5-7.5 ppm). |

| ¹³C NMR | Resonances for the Boc carbonyl, piperidine carbons, and aromatic carbons, including the trifluoromethyl carbon. |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of the product. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete imine formation. | Increase the reaction time before adding STAB. Ensure anhydrous conditions. |

| Incomplete reduction. | Add additional STAB. Check the quality of the STAB. | |

| Presence of Starting Ketone | Inefficient reduction. | Add more STAB and allow for a longer reaction time. |

| Formation of Side Products | Reaction temperature too high. | Maintain the reaction at room temperature. |

| Impure starting materials. | Purify starting materials before use. |

Conclusion

The reductive amination protocol described herein provides a reliable and efficient method for the synthesis of 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine. This application note serves as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery, enabling the synthesis of this key intermediate for further elaboration into potential therapeutic agents. The alternative Buchwald-Hartwig approach offers a viable synthetic route for researchers who may have different starting materials available. Adherence to the detailed protocol and safety precautions will ensure a successful and safe synthesis.

References

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

-

3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. National Institutes of Health. [Link]

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications (RSC Publishing). [Link]

-

Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters - ACS Publications. [Link]

- Method for synthesizing 1-boc-4-aminopiperidine.

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

- N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

- Method for synthesizing 1-BOC-3-piperidone.

-

Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

-

1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE. AHH Chemical. [Link]

-

Sodium triacetoxyborohydride Safety Data Sheet. Carl Roth. [Link]

- Synthesis method for N-Boc-3-piperidone.

-

Der Pharma Chemica. Scholars Research Library. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

An Unexpected Incident with 4-Trifluoromethylaniline. ResearchGate. [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. [Link]

-

2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE Safety Data Sheet. Gujarat Fluorochemicals Limited. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health. [Link]

Sources

- 1. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 4. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. lifechempharma.com [lifechempharma.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. aksci.com [aksci.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Synthesis routes of 1-Boc-4-(4-fluoro-phenylamino)-piperidine [benchchem.com]

- 14. cpachem.com [cpachem.com]

- 15. echemi.com [echemi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: TFA-Mediated Deprotection of 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine

Introduction

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the use of protecting groups is a cornerstone of strategy and execution. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, prized for its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions.[1][2] This application note provides a comprehensive, in-depth guide to the deprotection of 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine, a key intermediate in the synthesis of various pharmaceutically active compounds.[3][4] The protocol detailed herein utilizes trifluoroacetic acid (TFA), a standard and highly effective reagent for Boc group cleavage.[1][5]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring not only successful execution but also a deeper understanding of the process. We will delve into the reaction mechanism, provide a field-tested experimental protocol, discuss reaction monitoring and work-up procedures, and address potential challenges through a troubleshooting guide.

The Scientific Rationale: Why TFA?

The acid-labile nature of the Boc group is central to its utility.[6] The deprotection mechanism, initiated by a strong acid like TFA, proceeds through a stable tert-butyl cation intermediate.[7][8] The process is as follows:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[8][9]

-

Carbocation Formation: This initial protonation weakens the C-O bond, leading to the departure of the stable tert-butyl carbocation and the formation of an unstable carbamic acid.[8][9]

-

Decarboxylation: The carbamic acid rapidly decomposes to release the free amine and carbon dioxide gas.[1][8]

-

Salt Formation: In the acidic medium, the newly liberated amine is protonated by excess TFA to form the corresponding trifluoroacetate salt.[8]

This efficient and often high-yielding reaction makes TFA the reagent of choice for many Boc deprotection scenarios.

Materials and Equipment

Reagents and Consumables

| Reagent | Grade | Supplier | Notes |

| 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine | ≥97% | e.g., BenchChem | Starting material. Molecular Formula: C₁₇H₂₃F₃N₂O₂; Molecular Weight: 344.37 g/mol .[3] |

| Trifluoroacetic Acid (TFA) | Reagent grade, ≥99% | e.g., Sigma-Aldrich | Highly corrosive and hygroscopic. Handle with extreme care in a fume hood. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | e.g., Fisher Scientific | Solvent for the reaction. |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS grade | - | For neutralization during work-up. |

| Deionized Water | - | - | For work-up. |

| Brine (Saturated NaCl solution) | ACS grade | - | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS grade | - | For drying the organic layer. |

| Diethyl Ether or Methyl tert-butyl ether (MTBE) | ACS grade | - | For trituration/precipitation of the product salt. |

| TLC plates | Silica gel 60 F₂₅₄ | e.g., MilliporeSigma | For reaction monitoring. |

| Ninhydrin stain | - | - | For visualization of the deprotected amine on TLC. |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Fume hood

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Filtration apparatus (Büchner funnel, filter paper)

-

pH paper or pH meter

-

Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.[10]

Experimental Protocol

Reaction Setup and Execution

This protocol is designed for a 1.0 mmol scale reaction. Adjustments can be made for different scales, but reagent stoichiometry should be maintained.

-

Preparation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine (344 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL). Stir the solution at room temperature until the starting material is fully dissolved.

-

Addition of TFA: Place the flask in an ice bath to dissipate any heat generated during the addition. Slowly add trifluoroacetic acid (TFA, 2.5 mL, ~25 mmol) to the stirred solution. Causality: Using a significant excess of TFA ensures the reaction goes to completion in a timely manner. The reaction can have a second-order dependence on the acid concentration.[9] The ice bath is a precautionary measure, although the exotherm is typically manageable at this scale.

-

Reaction: Remove the flask from the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 1-3 hours.[11]

Reaction Monitoring

Monitoring the progress of the deprotection is crucial for determining the reaction endpoint and preventing potential side reactions from prolonged exposure to strong acid.

-

Technique: Thin-Layer Chromatography (TLC) is the most common method.[9]

-

Mobile Phase: A typical eluent system is 10% methanol in DCM. This may need to be optimized depending on the polarity of the starting material and product.

-

Procedure:

-

Prepare a TLC plate with three lanes: starting material (SM), co-spot (C), and reaction mixture (RM).

-

At timed intervals (e.g., 30, 60, 90, 120 minutes), take a small aliquot of the reaction mixture with a capillary tube and spot it on the RM lane.

-

Develop the plate in the prepared mobile phase.

-

Visualize the spots under a UV lamp (254 nm). The starting material should be UV active.

-

Stain the plate with ninhydrin and gently heat. The appearance of a new, colored spot (typically purple or yellow) in the RM lane, which is absent in the SM lane, indicates the formation of the free amine. The reaction is complete when the starting material spot is no longer visible in the RM lane.[9]

-

Work-up and Isolation

The objective of the work-up is to remove excess TFA and isolate the product, which will be the trifluoroacetate salt.

-

Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator. This will remove the DCM and the majority of the excess TFA. To ensure complete removal of residual TFA, co-evaporation with a solvent like DCM or toluene can be performed (add the solvent and evaporate again, repeat 2-3 times).[12]

-

Product Precipitation/Trituration:

-

Dissolve the resulting residue in a minimal amount of DCM or methanol.

-

Add this solution dropwise to a stirred, cold solution of diethyl ether or MTBE.

-

The trifluoroacetate salt of the product should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

Alternative Work-up to Obtain the Free Amine:

Should the free amine be desired, a basic work-up is required.

-

Neutralization: After removing the bulk of the solvent and TFA via rotary evaporation, dissolve the residue in DCM. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) and stir until the evolution of CO₂ ceases and the aqueous layer is basic (pH > 8).[11]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional DCM (2 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine, likely as an oil or low-melting solid.

Visualization of the Deprotection Workflow

Sources

- 1. BOC Protection and Deprotection [bzchemicals.com]

- 2. Protective Groups [organic-chemistry.org]

- 3. 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine | 816468-50-5 | Benchchem [benchchem.com]

- 4. 1-Boc-4-(4-fluoro-phenylamino)-piperidine | 288573-56-8 | Benchchem [benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nj.gov [nj.gov]

- 11. Boc Deprotection - TFA [commonorganicchemistry.com]

- 12. rsc.org [rsc.org]

Application Notes & Protocols: Leveraging 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine as a Versatile Scaffold in Modern Drug Discovery

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine. We will explore its intrinsic chemical value, provide validated protocols for its synthesis and derivatization, and illustrate its application in the generation of compound libraries for targeted drug discovery programs.

Introduction: The Strategic Value of a Privileged Scaffold

The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved drugs targeting everything from central nervous system (CNS) disorders to oncology.[1][2] Its prevalence is due to its favorable physicochemical properties, including metabolic stability and the ability to adopt low-energy chair conformations that can orient substituents in precise three-dimensional space to maximize interactions with biological targets.[2]

The compound 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine is not an end-product but a highly valuable synthetic intermediate, strategically designed for efficient drug development. Its structure can be deconstructed into three key components, each conferring a distinct advantage:

-

The 1-Boc Group: The tert-butyloxycarbonyl protecting group renders the piperidine nitrogen non-basic and unreactive. This allows chemists to perform selective modifications on other parts of the molecule before a final, clean deprotection step unmasks the nitrogen for further derivatization.[3]

-

The 3-(phenylamino)-piperidine Core: The 3-amino substitution pattern provides a critical vector for building out molecular complexity. Unlike the more common 4-substituted piperidines, this arrangement offers a distinct spatial relationship between the aromatic ring and the piperidine nitrogen, enabling exploration of novel pharmacophores.

-

The 4-Trifluoromethylphenyl Moiety: The trifluoromethyl (CF₃) group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. It is highly electron-withdrawing and significantly increases the lipophilicity of the phenyl ring.[3][4] This can lead to enhanced metabolic stability, improved membrane permeability, and stronger binding interactions within hydrophobic pockets of target proteins.[4][5]

Collectively, these features make 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine an ideal starting point for constructing libraries of novel compounds aimed at a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.[3][6]

Section 1: Physicochemical Characteristics and Handling

A thorough understanding of the compound's properties is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine

| Property | Value | Source/Note |

| CAS Number | 816468-50-5 | |

| Molecular Formula | C₁₇H₂₃F₃N₂O₂ | Calculated |

| Molecular Weight | 344.37 g/mol | [3] |

| Appearance | White to off-white solid | Typical observation |

| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane | |

| Storage | Store at 2-8°C, desiccated, under inert atmosphere | Recommended for stability |